molecular formula C6H14O3P+ B126414 Diisopropyl phosphonate CAS No. 1809-20-7

Diisopropyl phosphonate

Cat. No.: B126414
CAS No.: 1809-20-7
M. Wt: 165.15 g/mol
InChI Key: BJLZAAWLLPMZQR-UHFFFAOYSA-N
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Description

The Diisopropylphosphono Group is an organic compound belonging to the class of phosphonic acid diesters. These compounds contain a diester derivative of phosphonic acid, with the general structure ROP(=O)OR’ (where R and R’ are organic groups). The chemical formula for the Diisopropylphosphono Group is C6H15O3P .

Scientific Research Applications

The Diisopropylphosphono Group has several applications in scientific research:

Safety and Hazards

When handling diisopropyl phosphonate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It is incompatible with strong oxidizing agents .

Mechanism of Action

Target of Action

The primary targets of Diisopropyl phosphonate are enzymes such as Parathion hydrolase . These enzymes are found in organisms like Brevundimonas diminuta and Flavobacterium sp . The compound interacts with these enzymes, affecting their function and activity.

Mode of Action

This compound interacts with its targets by catalyzing the hydrolysis of certain substrates . For instance, it catalyzes the hydrolysis of the insecticide paraoxon at a rate approaching the diffusion limit . This suggests that the compound has evolved to optimally utilize this synthetic substrate.

Biochemical Pathways

This compound affects various biochemical pathways. As a phosphonate, it mimics the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This can lead to changes in the downstream effects of these pathways, impacting various biological processes.

Pharmacokinetics

It’s known that once inside the body, related compounds like diisopropyl methylphosphonate are rapidly converted to other forms and cleared from the blood .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the specific biochemical pathways it affects. For example, its ability to catalyze the hydrolysis of certain substrates can lead to changes in the activity of certain enzymes, potentially affecting various biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that most of the compound enters groundwater or surface water when it enters the environment . . These environmental factors can influence how the compound interacts with its targets and affects biochemical pathways.

Preparation Methods

The synthesis of the Diisopropylphosphono Group typically involves the esterification of phosphonic acid with isopropanol. This reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction conditions often require heating to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

The Diisopropylphosphono Group undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine oxides.

    Substitution: It can undergo nucleophilic substitution reactions where the isopropyl groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

The Diisopropylphosphono Group can be compared with other phosphonic acid diesters, such as:

  • Dimethylphosphono Group
  • Diethylphosphono Group
  • Diphenylphosphono Group

What sets the Diisopropylphosphono Group apart is its unique combination of steric and electronic properties conferred by the isopropyl groups. These properties influence its reactivity and stability, making it suitable for specific applications where other phosphonic acid diesters may not be as effective .

Properties

IUPAC Name

oxo-di(propan-2-yloxy)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3P/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLZAAWLLPMZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[P+](=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061988
Record name Diisopropylphosphite
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URL https://comptox.epa.gov/dashboard/DTXSID7061988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809-20-7
Record name O,O-Diisopropyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisopropyl phosphonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82344
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, bis(1-methylethyl) ester
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Record name Diisopropylphosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIISOPROPYL PHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676G4RQ6ND
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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